Diisodecyl 4-cyclohexene-1,2-dicarboxylate
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Overview
Description
Diisodecyl 4-Cyclohexene-1,2-dicarboxylate is a chemical compound with the molecular formula C28H50O4 . It is an alternative plasticizer that was introduced to replace toxic plasticizers .
Molecular Structure Analysis
The molecular structure of this compound consists of 28 carbon atoms, 50 hydrogen atoms, and 4 oxygen atoms . The exact structure can be represented by the InChI string:InChI=1S/C28H50O4/c1-23(2)17-11-7-5-9-15-21-31-27(29)25-19-13-14-20-26(25)28(30)32-22-16-10-6-8-12-18-24(3)4/h13-14,23-26H,5-12,15-22H2,1-4H3
. Physical and Chemical Properties Analysis
This compound is a liquid at 20°C . It has a molecular weight of 450.70 g/mol . The compound has a refractive index of 1.47 and a specific gravity of 0.95 .Scientific Research Applications
1. Organometallic Chemistry
Diisodecyl 4-cyclohexene-1,2-dicarboxylate plays a role in organometallic chemistry. Fischer et al. (1993) explored the reactivity of 2-cyclohexene-1,2-dicarboxylic acid-anhydride with electron-rich nickel(0) centres, leading to the formation of nickel(0) complexes. This study demonstrates the potential of similar compounds in synthesizing acyl-carboxylato-nickel(II) compounds, which are useful precursors for steroids and vitamin D3 metabolites (Fischer, Walther, Kempe, Sieler, & Schönecker, 1993).
2. Stereochemistry and Macrocyclization
The stereochemistry of macrocyclization involving similar cyclohexene compounds has been studied by Shabanov, Gasanova, and Mamedov (2002). They investigated the [2+2]- and [1+1]-macrocylization of cis-4-cyclohexene-1,2-dicarboxylic acid, revealing insights into the structural dynamics of resulting compounds, which could inform the usage of this compound (Shabanov, Gasanova, & Mamedov, 2002).
3. Polymer Science
In the field of polymer science, Yadav and More (2011) demonstrated the use of a cyclohexene derivative in the alkylation of anisole. This research highlights the application of cyclohexene compounds in industrial chemistry, particularly in producing compounds like 2-cyclohexylanisole and 4-cyclohexylanisole, with potential implications for this compound in similar processes (Yadav & More, 2011).
4. Green Chemistry Applications
The role of cyclohexene derivatives in green chemistry is underscored by research on the alkylation of anisole over cesium-modified heteropoly acid on acidic montmorillonite clay. This represents an environmentally friendly approach in chemical reactions, indicating a potential area for the application of this compound in sustainable chemistry processes.
5. Metal Dicarboxylates Research
Exploration of metal dicarboxylates derived from cyclohexene and cyclohexane dicarboxylic acids has been conducted by Rao, Thirumurugan, and Rao (2007). Their work focuses on understanding the formation of three-dimensional hybrid structures in metal dicarboxylates, offering insights into the structural and chemical properties of compounds related to this compound (Rao, Thirumurugan, & Rao, 2007).
Future Directions
Mechanism of Action
- Diisodecyl 4-cyclohexene-1,2-dicarboxylate primarily targets specific cellular receptors or enzymes. Unfortunately, detailed information about its specific targets remains limited in the literature .
Target of Action
Pharmacokinetics
Biochemical Analysis
Biochemical Properties
Diisodecyl 4-cyclohexene-1,2-dicarboxylate plays a significant role in biochemical reactions, particularly as a plasticizer that interacts with various biomolecules. It is known to interact with enzymes, proteins, and other biomolecules, affecting their structure and function. The nature of these interactions includes binding to enzyme active sites, altering protein conformation, and modulating enzyme activity. These interactions can influence the biochemical pathways in which these enzymes and proteins are involved .
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to this compound can lead to changes in the expression of genes involved in metabolic pathways, resulting in altered cellular metabolism. Additionally, it can affect cell signaling pathways by modulating the activity of signaling proteins and receptors .
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. It can bind to enzyme active sites, inhibiting or activating enzyme activity. This compound can also interact with DNA and RNA, leading to changes in gene expression. These interactions can result in the modulation of various biochemical pathways, affecting cellular function and metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound can influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical activity. Long-term exposure to this compound can result in cumulative effects on cellular function, including alterations in gene expression and metabolic pathways .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function and metabolism. At higher doses, it can exhibit toxic or adverse effects, including cellular damage and disruption of metabolic pathways. Threshold effects have been observed, where a certain dosage level must be reached before significant biochemical changes occur .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these pathways. It can affect metabolic flux and metabolite levels by modulating enzyme activity and gene expression. This compound can also influence the production and degradation of metabolites, impacting overall cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes and within cellular compartments. The localization and accumulation of this compound can affect its biochemical activity and interactions with biomolecules .
Subcellular Localization
The subcellular localization of this compound can influence its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization within the cell can affect its interactions with enzymes, proteins, and other biomolecules, modulating its biochemical effects .
Properties
IUPAC Name |
bis(8-methylnonyl) cyclohex-4-ene-1,2-dicarboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H50O4/c1-23(2)17-11-7-5-9-15-21-31-27(29)25-19-13-14-20-26(25)28(30)32-22-16-10-6-8-12-18-24(3)4/h13-14,23-26H,5-12,15-22H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRFYGUOAWVKOCQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCCCCCOC(=O)C1CC=CCC1C(=O)OCCCCCCCC(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H50O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30343174 |
Source
|
Record name | Diisodecyl 4-cyclohexene-1,2-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30343174 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
450.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
87826-26-4 |
Source
|
Record name | Diisodecyl 4-cyclohexene-1,2-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30343174 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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